3-(4-Chlorophenoxy)benzaldehyde

Description

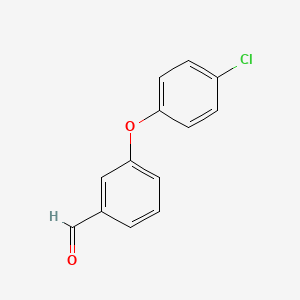

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQFRCYBOOWGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220066 | |

| Record name | m-(p-Chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69770-20-3 | |

| Record name | 3-(4-Chlorophenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69770-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069770203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(p-Chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(p-chlorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Chlorophenoxy)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPE7KQ7BL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenoxy)benzaldehyde

CAS Number: 69770-20-3

For correspondence: This document is a comprehensive guide intended for researchers, scientists, and professionals in drug development.

Abstract

This whitepaper provides a detailed technical overview of 3-(4-Chlorophenoxy)benzaldehyde (CAS No. 69770-20-3), a key intermediate in the synthesis of various biologically active molecules. The document covers its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications in medicinal chemistry, particularly as a precursor for Fatty Acid Amide Hydrolase (FAAH) inhibitors and potential anti-cancer agents. Detailed experimental protocols, data tables, and diagrams of synthetic and biological pathways are included to support advanced research and development.

Introduction

3-(4-Chlorophenoxy)benzaldehyde is an aromatic ether and aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a diaryl ether linkage, combines the reactivity of a benzaldehyde moiety with the physicochemical properties imparted by the chlorophenoxy group. This unique combination makes it a valuable precursor for creating complex molecules with therapeutic potential. Notably, it is a key starting material for a class of carbamate-based inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain, inflammation, and neurological disorders. Furthermore, the benzaldehyde scaffold is associated with anti-tumor properties, suggesting another avenue of investigation for its derivatives.

Physicochemical and Spectroscopic Data

The fundamental properties of 3-(4-Chlorophenoxy)benzaldehyde are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 69770-20-3 | [1] |

| Molecular Formula | C₁₃H₉ClO₂ | [1] |

| Molecular Weight | 232.66 g/mol | [1] |

| IUPAC Name | 3-(4-chlorophenoxy)benzaldehyde | [1] |

| Synonyms | m-(p-Chlorophenoxy)benzaldehyde, Benzaldehyde, 3-(4-chlorophenoxy)- | [1] |

| Appearance | Clear, slightly yellow liquid | |

| Boiling Point | 125 °C @ 0.1 mmHg | |

| Density | 1.213 g/mL at 25 °C | |

| Refractive Index | n20/D 1.608 | |

| Flash Point | > 110 °C (> 230 °F) |

Spectroscopic Data

Table 2.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| ¹H NMR (CDCl₃) | Predicted δ (ppm) | Multiplicity | Assignment |

| Aldehyde H | ~9.95 | Singlet | -CHO |

| Aromatic H | ~7.8-7.0 | Multiplet | Ar-H |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm) | Assignment |

| Carbonyl C | ~191 | C=O |

| Aromatic C | ~160-118 | Ar-C |

Table 2.2.2: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3080-3030 | Medium | C-H Stretch | Aromatic C-H |

| ~2820, ~2720 | Medium | C-H Stretch (Fermi doublet) | Aldehyde C-H |

| ~1705-1685 | Strong | C=O Stretch | Aromatic Aldehyde |

| ~1600-1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250-1200 | Strong | C-O-C Stretch | Aryl Ether (asymmetric) |

| ~1100-1000 | Medium | C-O-C Stretch | Aryl Ether (symmetric) |

| ~850-800 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted ring |

| ~780-740 | Strong | C-H Bend (out-of-plane) | 1,3-disubstituted ring |

| ~750-700 | Strong | C-Cl Stretch | Aryl Halide |

Synthesis and Experimental Protocols

The primary method for synthesizing 3-(4-Chlorophenoxy)benzaldehyde is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether bond between an aryl halide and a phenol.

General Synthesis Workflow: Ullmann Condensation

The synthesis involves the coupling of 3-hydroxybenzaldehyde with 1-chloro-4-iodobenzene (or a similarly activated aryl halide) in the presence of a copper catalyst and a base.

Caption: General workflow for the Ullmann synthesis of 3-(4-Chlorophenoxy)benzaldehyde.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for Ullmann ether synthesis. Researchers should optimize conditions for their specific setup.

Materials:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

1-Chloro-4-iodobenzene (1.1 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzaldehyde, 1-chloro-4-iodobenzene, copper(I) iodide, and potassium carbonate.

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 3-(4-Chlorophenoxy)benzaldehyde as a clear, slightly yellow liquid.

Applications in Drug Development

Precursor for Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide. Inhibiting FAAH increases endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects with a potentially lower side effect profile than direct cannabinoid receptor agonists. O-aryl carbamates are a major class of irreversible FAAH inhibitors, and 3-(4-Chlorophenoxy)benzaldehyde is a precursor to the corresponding phenol required for their synthesis.

4.1.1. Synthesis of a Carbamate FAAH Inhibitor (General Protocol)

The aldehyde must first be converted to a phenol, typically via a Baeyer-Villiger oxidation, before reaction with an isocyanate to form the carbamate.

Caption: Synthetic pathway from 3-(4-Chlorophenoxy)benzaldehyde to an O-Aryl Carbamate FAAH inhibitor.

4.1.2. Mechanism of FAAH Inhibition by O-Aryl Carbamates

O-aryl carbamates act as mechanism-based irreversible inhibitors. They covalently modify the catalytic serine residue (Ser241) in the FAAH active site, rendering the enzyme inactive.

Caption: Covalent modification of FAAH's catalytic serine by an O-Aryl Carbamate inhibitor.

Potential as an Anti-Cancer Agent Scaffold

Benzaldehyde and its derivatives have been investigated for anti-tumor activity. While the specific mechanism for 3-(4-Chlorophenoxy)benzaldehyde is not fully elucidated, research on the parent compound suggests a plausible pathway involving the inhibition of protein-protein interactions crucial for cancer cell survival and treatment resistance.

4.2.1. Postulated Anti-Tumor Signaling Pathway

Benzaldehyde has been shown to target the scaffolding protein 14-3-3ζ, preventing its interaction with phosphorylated histone H3 (H3S28ph). This disruption inhibits the expression of genes related to epithelial-mesenchymal transition (EMT) and stemness, potentially overcoming treatment resistance.

Caption: Postulated mechanism of anti-tumor activity via inhibition of the 14-3-3ζ pathway.

Safety and Handling

3-(4-Chlorophenoxy)benzaldehyde is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

3-(4-Chlorophenoxy)benzaldehyde is a chemical intermediate of significant value to the fields of medicinal chemistry and drug development. Its straightforward synthesis via Ullmann condensation and its utility as a scaffold for potent FAAH inhibitors and potential anti-cancer agents make it a compound of high interest. This guide has provided a comprehensive summary of its properties, synthesis, and biological relevance, offering a foundational resource for researchers aiming to leverage this molecule in the design and discovery of novel therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of 3-(4-Chlorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4-Chlorophenoxy)benzaldehyde. It includes a detailed summary of its spectral data, a plausible experimental protocol for its synthesis, and an exploration of its potential biological significance, particularly in the context of drug development as a potential modulator of the endocannabinoid signaling pathway through the inhibition of Fatty Acid Amide Hydrolase (FAAH). All quantitative data is presented in structured tables for ease of reference, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

3-(4-Chlorophenoxy)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a 4-chlorophenoxy group at the meta-position. It presents as a clear, slightly yellow liquid under standard conditions.[1]

Table 1: General and Physical Properties of 3-(4-Chlorophenoxy)benzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | [2][3] |

| Molecular Weight | 232.66 g/mol | [2][3] |

| CAS Number | 69770-20-3 | [2][3] |

| Appearance | Clear slightly yellow liquid | [1] |

| Boiling Point | 125 °C at 0.1 mmHg | [4] |

| Density | 1.213 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.608 | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

Spectral Data

The structural identity of 3-(4-Chlorophenoxy)benzaldehyde is confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of 3-(4-Chlorophenoxy)benzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehydic proton (-CHO) |

| ~7.0 - 7.8 | m | 8H | Aromatic protons |

Note: The exact chemical shifts and coupling constants for the aromatic protons can be complex due to the substitution pattern. The data presented is a generalized representation based on typical values for similar structures.

Table 3: ¹³C NMR Spectral Data of 3-(4-Chlorophenoxy)benzaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehydic carbon (C=O) |

| ~118 - 160 | Aromatic carbons |

Note: The specific chemical shifts for the 12 aromatic carbons would require detailed spectral analysis.

Table 4: Key IR Absorption Bands for 3-(4-Chlorophenoxy)benzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820, ~2720 | Weak to Medium | C-H stretch of aldehyde |

| ~1700 | Strong | C=O stretch of aldehyde |

| ~1580, ~1480 | Medium to Strong | C=C stretch of aromatic rings |

| ~1240 | Strong | C-O-C stretch of ether |

| ~825 | Strong | C-Cl stretch |

Source: Generalized from typical values for aromatic aldehydes and diaryl ethers.[5]

Table 5: Mass Spectrometry Data for 3-(4-Chlorophenoxy)benzaldehyde

| m/z | Relative Intensity | Assignment |

| 232 | Moderate | [M]⁺ (Molecular ion) |

| 231 | High | [M-H]⁺ |

| 203 | Low | [M-CHO]⁺ |

| 139 | High | [M-C₆H₄Cl]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

Source: Predicted fragmentation pattern based on the structure.

Experimental Protocols: Synthesis

The synthesis of 3-(4-Chlorophenoxy)benzaldehyde can be achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a modified Williamson ether synthesis. The Ullmann condensation is particularly suitable for the formation of diaryl ethers.

Synthesis of 3-(4-Chlorophenoxy)benzaldehyde via Ullmann Condensation

This protocol describes the copper-catalyzed coupling of 3-hydroxybenzaldehyde with 4-chlorobromobenzene.

Materials:

-

3-Hydroxybenzaldehyde

-

4-Chlorobromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq), 4-chlorobromobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-(4-Chlorophenoxy)benzaldehyde.

Biological Significance and Signaling Pathways

While direct studies on the biological activity of 3-(4-Chlorophenoxy)benzaldehyde are limited, its structural motifs are present in molecules that exhibit interesting pharmacological properties. Notably, it has been used in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors.[1]

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Endocannabinoid Signaling

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2] Inhibition of FAAH leads to an increase in the endogenous levels of AEA, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2). This enhancement of endocannabinoid signaling has been shown to have neuroprotective and anti-inflammatory effects.[2][6]

The signaling cascade initiated by FAAH inhibition can be summarized as follows:

-

An inhibitor, such as a derivative of 3-(4-Chlorophenoxy)benzaldehyde, binds to and inactivates the FAAH enzyme.

-

The degradation of anandamide (AEA) is reduced, leading to its accumulation in the synapse.

-

Elevated levels of AEA lead to increased activation of cannabinoid receptors (CB1 and CB2).

-

Activation of these G-protein coupled receptors triggers downstream signaling pathways, such as the modulation of adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to various physiological effects, including analgesia, anxiolysis, and anti-inflammatory responses.

Conclusion

3-(4-Chlorophenoxy)benzaldehyde is a versatile chemical intermediate with well-defined physical and spectral properties. Its synthesis can be readily achieved through established organic chemistry methodologies. The structural similarity of its derivatives to known FAAH inhibitors suggests a promising avenue for its application in drug discovery and development, particularly in the modulation of the endocannabinoid system for therapeutic benefit. Further research into the direct biological activities of this compound and its analogues is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-Chlorophenoxy)benzaldehyde | C13H9ClO2 | CID 616015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(4-Chlorophenoxy)benzaldehyde

This document provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 3-(4-Chlorophenoxy)benzaldehyde, a significant chemical intermediate in various synthetic applications.

Core Molecular Data

3-(4-Chlorophenoxy)benzaldehyde is an aromatic compound characterized by a benzaldehyde ring linked to a 4-chlorophenoxy group through an ether bond at the meta position.

Chemical Identifiers

A summary of the key identifiers for 3-(4-Chlorophenoxy)benzaldehyde is presented below.

| Identifier | Value | Reference |

| IUPAC Name | 3-(4-chlorophenoxy)benzaldehyde | [1][2] |

| CAS Number | 69770-20-3 | [1][2][3][4] |

| Molecular Formula | C13H9ClO2 | [1][2][3][4][5] |

| InChI | InChI=1S/C13H9ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H | [1][5] |

| InChIKey | MYQFRCYBOOWGJQ-UHFFFAOYSA-N | [1][2][5] |

| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C=O | [1][5] |

| Synonyms | m-(p-Chlorophenoxy)benzaldehyde, Benzaldehyde, 3-(4-chlorophenoxy)- | [1][3][4] |

Physicochemical Properties

The fundamental physical and chemical properties of the molecule are detailed in the following table.

| Property | Value | Reference |

| Molecular Weight | 232.66 g/mol | [1][2][3][4][5] |

| Appearance | Clear slightly yellow liquid | [3] |

| Boiling Point | 125 °C at 0.1 mmHg | [3][4] |

| Density | 1.213 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.608 | [3][4] |

| Flash Point | >230 °F (>110 °C) | [3][4] |

Molecular Structure and Visualization

The core structure consists of a benzaldehyde moiety where the aldehyde group is at position 1. An ether linkage at position 3 connects to a 4-chlorophenol ring.

Caption: 2D representation of the 3-(4-Chlorophenoxy)benzaldehyde structure.

Synthesis and Experimental Protocols

The synthesis of 3-(4-Chlorophenoxy)benzaldehyde typically involves a nucleophilic aromatic substitution reaction (Ullmann condensation) between a meta-substituted benzaldehyde and 4-chlorophenol, or a multi-step synthesis starting from related precursors.

General Synthesis Workflow

A common synthetic approach is the etherification of 3-hydroxybenzaldehyde with 4-chlorophenol or a related halogenated benzene.

Caption: Generalized workflow for the synthesis of 3-(4-Chlorophenoxy)benzaldehyde.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on standard Ullmann condensation methods.

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 1,4-dichlorobenzene (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

-

Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

-

Reaction Execution : Heat the mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure 3-(4-Chlorophenoxy)benzaldehyde.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | Aromatic C-H stretch |

| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet)[6][7] |

| ~1700 | Aldehyde C=O stretch[6][7] |

| ~1580, ~1480 | Aromatic C=C ring stretch |

| ~1240 | Aryl-O-Aryl asymmetric stretch |

| ~1100 | C-Cl stretch |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., neat, KBr pellet).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons.

-

Aldehydic Proton (CHO) : A singlet is expected around δ 9.8-10.0 ppm.[6]

-

Aromatic Protons : A complex multiplet pattern between δ 7.0-8.0 ppm is anticipated for the 8 aromatic protons on the two rings.

-

-

¹³C NMR : The carbon NMR would show characteristic peaks for the carbonyl carbon and the aromatic carbons.

-

Aldehydic Carbonyl (C=O) : A signal is expected around δ 190-193 ppm.[7]

-

Aromatic Carbons : Multiple signals between δ 115-160 ppm.

-

Applications and Biological Relevance

3-(4-Chlorophenoxy)benzaldehyde serves as a versatile intermediate in organic synthesis.

-

Drug Development : It has been utilized in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, which are of interest for treating pain and anxiety.[3]

-

Antitumor Research : The compound has been investigated for potential anti-tumor activity.[3]

-

Precursor Molecule : It is a building block for more complex molecules in medicinal chemistry and materials science. A related compound, 3-(4-Chlorophenoxy)benzonitrile, is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.[8]

This technical guide provides foundational information for professionals working with 3-(4-Chlorophenoxy)benzaldehyde, facilitating its use in research and development.

References

- 1. 3-(4-Chlorophenoxy)benzaldehyde | C13H9ClO2 | CID 616015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-CHLOROPHENOXY)BENZALDEHYDE | CAS 69770-20-3 [matrix-fine-chemicals.com]

- 3. 3-(4-CHLOROPHENOXY)BENZALDEHYDE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3-(4-CHLOROPHENOXY)BENZALDEHYDE | 69770-20-3 [amp.chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(4-Chlorophenoxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenoxy)benzaldehyde, with the confirmed IUPAC name 3-(4-chlorophenoxy)benzaldehyde , is an aromatic aldehyde that serves as a crucial intermediate in synthetic organic chemistry.[1][2][3] Its structural motif, featuring a diaryl ether linkage, makes it a valuable building block for the synthesis of various heterocyclic compounds and complex molecules with significant biological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Ullmann condensation, and explores its primary application in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors for therapeutic purposes. A summary of the biological activities of its derivatives is presented, alongside a visualization of the FAAH signaling pathway, a key target in pain and inflammation research.

Chemical and Physical Properties

3-(4-Chlorophenoxy)benzaldehyde is a solid at room temperature with a molecular formula of C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol .[1][2] Its key identifiers and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-(4-chlorophenoxy)benzaldehyde |

| CAS Number | 69770-20-3 |

| Molecular Formula | C₁₃H₉ClO₂ |

| Molecular Weight | 232.66 g/mol |

| Boiling Point | 125 °C at 0.1 mmHg |

| Density | 1.213 g/mL at 25 °C |

Synthesis of 3-(4-Chlorophenoxy)benzaldehyde

The synthesis of 3-(4-chlorophenoxy)benzaldehyde is most effectively achieved through a copper-catalyzed Ullmann condensation reaction. This method facilitates the formation of the diaryl ether bond between an aryl halide and a phenol.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established methodologies for Ullmann-type reactions, which are widely used for the synthesis of diaryl ethers.[4]

Reaction Scheme:

Materials:

-

3-Hydroxybenzaldehyde

-

1-Chloro-4-iodobenzene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (or another suitable ligand)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 equivalent), 1-chloro-4-iodobenzene (1.1 equivalents), copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(4-chlorophenoxy)benzaldehyde.

Applications in Drug Development: FAAH Inhibitors

3-(4-Chlorophenoxy)benzaldehyde is a key precursor in the synthesis of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA).[5] Inhibition of FAAH increases the endogenous levels of anandamide, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[5][6]

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH leads to an accumulation of anandamide, which can then act on various receptors to modulate pain and inflammation signaling. The workflow from FAAH inhibition to its therapeutic effects is depicted below.

Quantitative Data on Derivatives

| Compound | Structure | FAAH Inhibition pIC₅₀ |

| 1 | 5-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | 8.82 |

| 2 | 5-(4-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | 8.22 |

| 3 | 5-(biphenyl-3-yl)-1,3,4-oxadiazol-2(3H)-one | 8.15 |

| 4 | 5-(biphenyl-4-yl)-1,3,4-oxadiazol-2(3H)-one | 8.00 |

Data adapted from a study on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors for illustrative purposes.[9]

Conclusion

3-(4-Chlorophenoxy)benzaldehyde is a synthetically versatile molecule with significant relevance to drug discovery and development. Its efficient synthesis via the Ullmann condensation provides access to a key building block for producing a variety of more complex molecules. The primary application of this compound as a precursor for FAAH inhibitors underscores its importance in the pursuit of novel therapeutics for pain, inflammation, and central nervous system disorders. Further exploration of derivatives based on this scaffold holds considerable promise for the development of new and effective medicines.

References

- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 2. scispace.com [scispace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Copper-catalyzed reactions for organic synthesis [beilstein-journals.org]

- 8. 3-Ethoxy-4-hydroxybenzaldehyde | 121-32-4 | FE34406 [biosynth.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-(4-Chlorophenoxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical principles, including aldehyde protection and Ullmann condensation, and is supplemented with detailed experimental protocols and quantitative data to facilitate its application in a laboratory setting.

Introduction

3-(4-Chlorophenoxy)benzaldehyde is a diaryl ether derivative of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. The synthesis of this compound typically involves the formation of a diaryl ether bond, a transformation for which the Ullmann condensation has proven to be a robust and widely adopted method. This guide focuses on a two-step synthesis pathway that ensures the protection of the reactive aldehyde functionality during the etherification reaction.

Synthesis Pathway Overview

The synthesis of 3-(4-Chlorophenoxy)benzaldehyde is efficiently achieved through a two-step process:

-

Protection of 3-Bromobenzaldehyde: The aldehyde group of 3-bromobenzaldehyde is first protected as an ethylene glycol acetal. This prevents unwanted side reactions of the aldehyde during the subsequent Ullmann condensation.

-

Ullmann Condensation and Deprotection: The protected 3-bromobenzaldehyde derivative then undergoes a copper-catalyzed Ullmann condensation with 4-chlorophenol to form the diaryl ether linkage. Subsequent acidic workup removes the acetal protecting group to yield the final product, 3-(4-Chlorophenoxy)benzaldehyde.

This pathway is illustrated in the following workflow diagram:

Spectroscopic and Synthetic Profile of 3-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(4-chlorophenoxy)benzaldehyde, a diaryl ether derivative of interest in medicinal chemistry and materials science. This document outlines the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details a representative experimental protocol for its synthesis via an Ullmann condensation reaction and the general procedures for spectroscopic analysis.

Core Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum is characterized by signals in the aromatic region and a distinct downfield singlet for the aldehydic proton.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Provisional Assignment |

| ~9.95 | s | 1H | Aldehyde (-CHO) |

| ~7.70 | t | 1H | H-5 |

| ~7.60 | d | 1H | H-6 |

| ~7.50 | s | 1H | H-2 |

| ~7.40 | d | 2H | H-2', H-6' |

| ~7.25 | d | 1H | H-4 |

| ~7.05 | d | 2H | H-3', H-5' |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Assignments are based on standard substituent effects on benzaldehyde and chlorophenoxy moieties.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon of the aldehyde group at the downfield end of the spectrum.

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~192.0 | Aldehyde (C=O) |

| ~158.0 | C-3 |

| ~155.0 | C-1' |

| ~137.0 | C-1 |

| ~130.0 | C-2', C-6' |

| ~129.5 | C-4' |

| ~129.0 | C-5 |

| ~125.0 | C-6 |

| ~122.0 | C-3', C-5' |

| ~120.0 | C-4 |

| ~118.0 | C-2 |

Solvent: CDCl₃. Assignments are based on established ranges for substituted aromatic systems.[1][2]

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum displays key absorption bands corresponding to the principal functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3070 | Medium | C-H Stretch | Aromatic |

| ~2820, ~2720 | Medium | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1700 | Strong | C=O Stretch | Aldehyde |

| ~1580, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | C-O-C Stretch | Aryl Ether |

| ~1090 | Strong | C-Cl Stretch | Aryl Halide |

| ~830 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted ring |

Sample preparation: KBr pellet or neat film.[3][4][5]

Table 4: Mass Spectrometry (MS) Data

The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

| m/z Ratio | Proposed Fragment Ion | Formula |

| 234/232 | [M]⁺ (Molecular Ion) | [C₁₃H₉³⁷ClO₂]⁺ / [C₁₃H₉³⁵ClO₂]⁺ |

| 231 | [M-H]⁺ | [C₁₃H₈ClO₂]⁺ |

| 203 | [M-CHO]⁺ | [C₁₂H₈ClO]⁺ |

| 168 | [M-Cl-CHO]⁺ | [C₁₂H₈O]⁺ |

| 111 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak.[6]

Experimental Protocols

Synthesis: Ullmann Condensation

3-(4-Chlorophenoxy)benzaldehyde can be synthesized via a copper-catalyzed Ullmann condensation reaction between 3-hydroxybenzaldehyde and an activated aryl halide such as 1-chloro-4-iodobenzene.[7]

Materials:

-

3-Hydroxybenzaldehyde

-

1-Chloro-4-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate or toluene (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-(4-chlorophenoxy)benzaldehyde.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is prepared by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Data is processed to show chemical shifts (δ) in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

-

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a NaCl or KBr plate or by preparing a KBr pellet containing a small amount of the compound.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for sample introduction.

-

For GC-MS, a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate is injected.

-

Electron ionization (EI) at 70 eV is a standard method for fragmentation.

-

Data is reported as mass-to-charge ratios (m/z).

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from synthesis to final characterization of 3-(4-chlorophenoxy)benzaldehyde.

Caption: Workflow for the synthesis and spectroscopic characterization of 3-(4-chlorophenoxy)benzaldehyde.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. careerendeavour.com [careerendeavour.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. instanano.com [instanano.com]

- 5. researchgate.net [researchgate.net]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Ullmann Reaction [organic-chemistry.org]

In-Depth NMR Analysis of 3-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Chlorophenoxy)benzaldehyde, a molecule of interest in synthetic chemistry and drug discovery. This document details the experimental protocols for NMR analysis and presents a thorough interpretation of both ¹H and ¹³C NMR data, supported by predictive methodologies.

Data Summary

The following tables summarize the quantitative ¹H and predicted ¹³C NMR data for 3-(4-Chlorophenoxy)benzaldehyde. The proton NMR data is based on experimental spectra, while the carbon NMR data is predicted based on established chemical shift principles and data from analogous structures.

Table 1: ¹H NMR Data for 3-(4-Chlorophenoxy)benzaldehyde (Solvent: CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-10 | ~9.98 | s | - | 1H |

| H-6 | ~7.75 | t | ~1.5 | 1H |

| H-4 | ~7.65 | ddd | ~7.7, 2.0, 1.2 | 1H |

| H-5 | ~7.50 | t | ~7.8 | 1H |

| H-2' / H-6' | ~7.35 | d | ~8.8 | 2H |

| H-2 | ~7.25 | ddd | ~8.2, 2.5, 1.2 | 1H |

| H-3' / H-5' | ~7.00 | d | ~8.8 | 2H |

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted benzene rings and may require 2D NMR for definitive confirmation.

Table 2: Predicted ¹³C NMR Data for 3-(4-Chlorophenoxy)benzaldehyde (Solvent: CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-10 (CHO) | ~191.0 |

| C-3 (C-O) | ~158.0 |

| C-1' (C-O) | ~155.5 |

| C-1 (C-CHO) | ~138.0 |

| C-5 | ~130.5 |

| C-3'/C-5' (C-Cl) | ~130.0 |

| C-4' (C-Cl) | ~129.5 |

| C-2'/C-6' | ~122.0 |

| C-6 | ~125.0 |

| C-4 | ~124.0 |

| C-2 | ~118.0 |

Note: These are predicted chemical shifts. Actual experimental values may vary.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of 3-(4-Chlorophenoxy)benzaldehyde with the numbering scheme used for NMR signal assignment.

Caption: Chemical structure of 3-(4-Chlorophenoxy)benzaldehyde with atom numbering.

Experimental Protocols

A standardized protocol for the NMR analysis of 3-(4-Chlorophenoxy)benzaldehyde is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of 3-(4-Chlorophenoxy)benzaldehyde for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis.

Caption: A flowchart of the NMR experimental workflow.

This comprehensive guide provides the necessary information for researchers and scientists to understand and perform NMR analysis on 3-(4-Chlorophenoxy)benzaldehyde. The provided data and protocols can serve as a valuable reference for quality control, reaction monitoring, and structural verification in various research and development settings.

An In-depth Technical Guide to the FTIR Spectrum of 3-(4-Chlorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-(4-Chlorophenoxy)benzaldehyde. Due to the absence of a publicly available, fully characterized spectrum for this specific molecule, this document compiles reference data from analogous structures and foundational spectroscopic principles to predict the characteristic vibrational modes. It also includes a comprehensive experimental protocol for acquiring an FTIR spectrum of a solid sample.

Molecular Structure and Expected Vibrational Modes

3-(4-Chlorophenoxy)benzaldehyde (CAS No: 69770-20-3, Molecular Formula: C₁₃H₉ClO₂) is an aromatic compound containing three key functional groups that produce characteristic signals in the infrared spectrum: an aldehyde group (-CHO), a diaryl ether linkage (-O-), and a para-substituted chlorobenzene ring. The analysis of its FTIR spectrum allows for the confirmation of these structural features.

The primary vibrational modes expected are:

-

Aldehyde Group: C=O stretching and the characteristic C-H stretching (a Fermi doublet).

-

Aromatic Systems: Aromatic C-H stretching and C=C in-ring stretching.

-

Ether Linkage: Asymmetric and symmetric C-O-C stretching.

-

Chloro-substituent: C-Cl stretching.

Predicted FTIR Spectral Data

The following table summarizes the predicted absorption bands, their expected wavenumber ranges, and the corresponding functional group assignments for 3-(4-Chlorophenoxy)benzaldehyde.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2850 & ~ 2750 | Weak | Aldehyde C-H Stretch (Fermi Doublet)[1][2] |

| ~ 1710-1685 | Strong | Aromatic Aldehyde C=O Stretch (conjugated)[3] |

| ~ 1600-1475 | Medium-Weak | Aromatic C=C In-Ring Stretch |

| ~ 1250 | Strong | Asymmetric Ar-O-Ar Stretch (Aryl Ether)[4][5][6] |

| ~ 1170 | Medium | Symmetric Ar-O-Ar Stretch (Aryl Ether) |

| ~ 1100-1000 | Strong | In-plane C-H Bending |

| ~ 850-800 | Strong | Out-of-plane C-H Bending (p-disubstituted ring) |

| ~ 785-700 | Medium-Strong | Out-of-plane C-H Bending (m-disubstituted ring) |

| ~ 850-550 | Medium-Strong | C-Cl Stretch[7][8] |

Note: The exact positions of the peaks can be influenced by the sample state (solid, liquid, or gas) and the specific intermolecular interactions.

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

This section details the methodology for obtaining a high-quality FTIR spectrum of a solid sample, such as 3-(4-Chlorophenoxy)benzaldehyde, using the potassium bromide (KBr) pellet technique. This method is widely used for its ability to produce sharp, well-defined spectra of solid materials.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with pellet die

-

Agate mortar and pestle

-

Infrared (IR) grade Potassium Bromide (KBr), desiccated

-

Spatula and analytical balance

-

Sample: 3-(4-Chlorophenoxy)benzaldehyde (solid)

3.2. Procedure

-

Background Spectrum Acquisition:

-

Ensure the sample chamber of the FTIR spectrometer is empty and clean.

-

Run a background scan to acquire the spectrum of the ambient atmosphere (primarily H₂O and CO₂). This spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the 3-(4-Chlorophenoxy)benzaldehyde sample.

-

Weigh approximately 100-200 mg of dry, IR-grade KBr. The sample-to-KBr ratio should be between 1:100 and 1:200.

-

Transfer the sample and KBr to a clean, dry agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

-

Pellet Formation:

-

Carefully transfer a portion of the powder mixture into the pellet die.

-

Distribute the powder evenly within the die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or improper pressing.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet into the sample holder in the FTIR spectrometer's sample compartment.

-

Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Process the resulting spectrum as needed (e.g., baseline correction, peak picking).

-

Label the significant peaks with their wavenumbers (cm⁻¹).

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol and the relationship between the molecular structure and its expected spectral features.

References

- 1. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR spectrum: Ethers [quimicaorganica.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 8. orgchemboulder.com [orgchemboulder.com]

Mass Spectrometry of 3-(4-Chlorophenoxy)benzaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4-Chlorophenoxy)benzaldehyde, a compound of interest in various chemical and pharmaceutical research fields. Understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices.

Molecular and Spectrometric Data

The fundamental properties of 3-(4-Chlorophenoxy)benzaldehyde are summarized below. The mass spectrometry data is a predicted fragmentation pattern based on the principles of mass spectrometry and data from analogous compounds, including benzaldehydes and diaryl ethers.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₉ClO₂ | N/A |

| Molecular Weight | 232.66 g/mol | N/A |

| Molecular Ion (M⁺) | m/z 232 | N/A |

| Isotope Peak (M+2) | m/z 234 | N/A |

| Key Fragments (m/z) | 231, 203, 168, 139, 128, 111, 75 | N/A |

Predicted Mass Spectrum Fragmentation

The electron ionization (EI) mass spectrum of 3-(4-Chlorophenoxy)benzaldehyde is expected to exhibit a distinct fragmentation pattern. The presence of an aldehyde group, a diaryl ether linkage, and a chlorine atom governs the fragmentation pathways. The table below details the proposed structures for the major observed fragments.

| m/z Ratio | Proposed Fragment Ion | Formula | Description of Neutral Loss |

| 232/234 | [C₁₃H₉ClO₂]⁺ | C₁₃H₉ClO₂ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 231 | [C₁₃H₈ClO₂]⁺ | C₁₃H₈ClO₂ | Loss of a hydrogen radical (H•) from the aldehyde group |

| 203 | [C₁₃H₈O₂]⁺ | C₁₃H₈O₂ | Loss of a chlorine radical (Cl•) |

| 168 | [C₁₂H₉O]⁺ | C₁₂H₉O | Cleavage of the ether bond with loss of the chlorophenoxy radical |

| 139 | [C₇H₄ClO]⁺ | C₇H₄ClO | Alpha-cleavage with loss of the phenoxy radical |

| 128 | [C₇H₅O₂]⁺ | C₇H₅O₂ | Cleavage of the C-Cl bond from the M-H fragment |

| 111 | [C₆H₄Cl]⁺ | C₆H₄Cl | Fragment corresponding to the chlorophenyl cation |

| 75 | [C₆H₃]⁺ | C₆H₃ | Further fragmentation of the phenyl ring |

Proposed Fragmentation Pathway

The fragmentation of 3-(4-Chlorophenoxy)benzaldehyde is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation reactions, including the loss of a hydrogen atom from the aldehyde group, cleavage of the ether bond, and loss of the chlorine atom.

Experimental Protocols

The following outlines a standard protocol for the analysis of 3-(4-Chlorophenoxy)benzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

a. Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

b. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless, operated in splitless mode at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

c. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Experimental Workflow

The general workflow for the mass spectrometric analysis of a compound like 3-(4-Chlorophenoxy)benzaldehyde is depicted in the following diagram.

An In-depth Technical Guide to the Physical Properties of 3-(4-Chlorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(4-Chlorophenoxy)benzaldehyde (CAS No: 69770-20-3). The document is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and structural information. All quantitative data is summarized in a structured table for clarity. Detailed experimental protocols for determining key physical properties are provided, alongside visualizations of chemical identification, a plausible synthetic pathway, and an experimental workflow for property determination, created using Graphviz as specified.

Chemical Identity and Structure

3-(4-Chlorophenoxy)benzaldehyde is an aromatic aldehyde featuring a diaryl ether linkage. This structure is of interest in medicinal chemistry and materials science. Its identity is defined by several key identifiers.

Core Physical Properties

The physical properties of 3-(4-Chlorophenoxy)benzaldehyde are essential for its handling, purification, and application in synthesis and biological assays. The compound is typically a clear, slightly yellow liquid at room temperature.[1] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉ClO₂ | [2][3] |

| Molecular Weight | 232.66 g/mol | [2][3] |

| Appearance | Clear slightly yellow liquid | [1] |

| Boiling Point | 125 °C at 0.1 mmHg | N/A |

| Density | 1.213 g/mL at 25 °C | N/A |

| Refractive Index (n_D²⁰) | 1.608 | N/A |

| Flash Point | >110 °C (>230 °F) | N/A |

| Storage Temperature | 0-8 °C | N/A |

| Computed XLogP3 | 4.0 | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of 3-(4-Chlorophenoxy)benzaldehyde.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this molecule, characteristic absorption bands are expected for:

-

Aldehyde C-H Stretch: Two weak bands are anticipated in the region of 2830-2695 cm⁻¹.

-

Carbonyl (C=O) Stretch: A strong absorption band is expected near 1700 cm⁻¹, characteristic of an aromatic aldehyde.[3]

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-O-C (Ether) Stretch: A strong, characteristic band typically found in the 1250-1050 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 750-700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure by showing the chemical environment of the hydrogen atoms.

-

Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.5-10.5 ppm.

-

Aromatic Protons: A complex multiplet pattern is expected between δ 6.8-8.0 ppm for the 8 aromatic protons on the two benzene rings. Protons adjacent to the aldehyde and ether groups will have distinct chemical shifts.

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the determination of the key physical properties listed in Table 1.

Boiling Point Determination (Reduced Pressure)

The boiling point of 3-(4-Chlorophenoxy)benzaldehyde is reported under reduced pressure, a common technique for high-boiling point or thermally sensitive compounds to prevent decomposition.[4]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum system, the boiling point is lowered.[4]

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, and a vacuum connection. Ensure all glassware is free of cracks.

-

Sample Preparation: Place a small volume of the compound and a magnetic stir bar or boiling chips into the round-bottom flask.

-

System Sealing: Lightly grease all ground-glass joints to ensure an airtight seal.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply the vacuum, allowing the system to evacuate to the desired pressure (e.g., 0.1 mmHg).

-

Heating: Begin stirring and gently heat the flask using a heating mantle or an oil bath.

-

Observation: Observe the ring of condensate rising up the distillation head. The boiling point is the temperature at which a steady distillation rate is achieved and the thermometer bulb is fully bathed in vapor, resulting in a constant temperature reading. This stable temperature is recorded along with the precise pressure reading from a manometer.[4]

Density Measurement

Density is typically determined using a pycnometer or a digital density meter.[5]

Principle: Density is the mass of a substance per unit volume (ρ = m/V). The gravimetric method involves accurately weighing a precise volume of the liquid.

Methodology (Pycnometer):

-

Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Tare Weight: Determine the mass of the empty, dry pycnometer using an analytical balance.

-

Sample Filling: Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the excess liquid will be expelled.

-

Thermostatting: Place the filled pycnometer in a thermostat-controlled water bath to bring the sample to a specific temperature (e.g., 25.0 °C).[5]

-

Final Weighing: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it again to determine the mass of the liquid.

-

Calculation: Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a highly sensitive physical property measured using a refractometer.

Principle: An Abbe refractometer operates on the principle of critical angle. It measures the angle at which light passing through the liquid sample is refracted as it enters a prism of higher refractive index.[6]

Methodology (Abbe Refractometer):

-

Calibration: Calibrate the instrument using a standard with a known refractive index, such as distilled water (n_D²⁰ = 1.3330).[6]

-

Sample Application: Open the prism assembly and place 2-3 drops of the liquid sample onto the surface of the measuring prism.[7]

-

Measurement: Close the prisms. Turn on the light source and look through the eyepiece. Rotate the adjustment knob until the light and dark fields converge into a sharp, single line. If color fringing occurs, adjust the compensator dial to produce a sharp, achromatic borderline.

-

Reading: Align the borderline exactly on the crosshairs of the eyepiece. Read the refractive index value from the integrated scale. Record the temperature, as refractive index is temperature-dependent.[7]

Plausible Synthetic Route

The core diaryl ether structure of 3-(4-Chlorophenoxy)benzaldehyde can be synthesized via the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[8][9]

Reaction: 3-Bromobenzaldehyde reacts with 4-chlorophenol in the presence of a copper catalyst and a base.

References

- 1. quora.com [quora.com]

- 2. 3-(4-CHLOROPHENOXY)BENZALDEHYDE | CAS 69770-20-3 [matrix-fine-chemicals.com]

- 3. 3-(4-Chlorophenoxy)benzaldehyde | C13H9ClO2 | CID 616015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Purification [chem.rochester.edu]

- 5. knowledge.reagecon.com [knowledge.reagecon.com]

- 6. hinotek.com [hinotek.com]

- 7. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 8. benchchem.com [benchchem.com]

- 9. synarchive.com [synarchive.com]

Solubility Profile of 3-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Chlorophenoxy)benzaldehyde, a compound of interest in various chemical and pharmaceutical research domains. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a qualitative assessment of its expected solubility in common organic solvents based on the principle of "like dissolves like" and the known solubility of structurally related compounds. Furthermore, this guide presents a detailed, standardized experimental protocol for determining the precise solubility of 3-(4-Chlorophenoxy)benzaldehyde, enabling researchers to generate crucial data for their specific applications.

Introduction

3-(4-Chlorophenoxy)benzaldehyde is an aromatic aldehyde containing a chlorophenoxy substituent. Its molecular structure, featuring both polar (aldehyde) and non-polar (aromatic rings, ether linkage, and chlorine atom) moieties, suggests a nuanced solubility profile. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Chlorophenoxy)benzaldehyde is presented in Table 1.

Table 1: Physicochemical Properties of 3-(4-Chlorophenoxy)benzaldehyde

| Property | Value |

| Molecular Formula | C₁₃H₉ClO₂ |

| Molecular Weight | 232.66 g/mol |

| Appearance | Clear, slightly yellow liquid |

| Boiling Point | 125 °C at 0.1 mmHg |

| Density | 1.213 g/mL at 25 °C |

Qualitative Solubility Assessment

The presence of the large, non-polar aromatic rings and the chloro-substituent suggests that 3-(4-Chlorophenoxy)benzaldehyde will exhibit good solubility in a range of common organic solvents. Aromatic compounds and ethers are generally soluble in many organic media. For instance, the parent compound, benzaldehyde, is miscible with alcohol, ether, and fixed and volatile oils, while being only slightly soluble in water.[1]

Based on these considerations, 3-(4-Chlorophenoxy)benzaldehyde is expected to be soluble in:

-

Aprotic Polar Solvents: such as acetone, ethyl acetate, and tetrahydrofuran (THF), due to dipole-dipole interactions with the aldehyde group.

-

Non-polar/Weakly Polar Solvents: such as toluene, hexane, and dichloromethane (DCM), due to the significant non-polar character of the molecule.

-

Protic Solvents: such as ethanol and methanol, although the large non-polar component may limit miscibility compared to smaller aldehydes.

Its solubility in water is expected to be very low due to the dominance of the hydrophobic aromatic structure.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[2][3]

Principle

An excess amount of the solid solute (or a liquid in the case of 3-(4-Chlorophenoxy)benzaldehyde) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

3-(4-Chlorophenoxy)benzaldehyde

-

Selected organic solvents (e.g., ethanol, acetone, hexane, toluene)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation: Add an excess amount of 3-(4-Chlorophenoxy)benzaldehyde to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved compound should be visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Analyze the concentration of 3-(4-Chlorophenoxy)benzaldehyde in the diluted sample using a validated analytical method, such as HPLC.

-

Quantification: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for 3-(4-Chlorophenoxy)benzaldehyde in organic solvents is not currently documented in readily accessible literature, its molecular structure strongly suggests good solubility in a wide array of common organic solvents and poor solubility in water. For researchers requiring precise solubility values, the provided isothermal shake-flask experimental protocol offers a reliable method for generating this critical data. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide on 3-(4-Chlorophenoxy)benzaldehyde: Synthesis, Properties, and Theoretical Structural Insights

Disclaimer: As of December 2025, the experimental crystal structure of 3-(4-Chlorophenoxy)benzaldehyde has not been reported in publicly accessible crystallographic databases (such as the Cambridge Structural Database). Consequently, this guide provides a comprehensive overview of the compound's known properties, a detailed experimental protocol for its likely synthesis, and a theoretical analysis of its potential crystal structure and intermolecular interactions based on studies of analogous compounds. The quantitative data tables and specific visualizations of the crystal packing that would be derived from experimental data are therefore not available.

Introduction

3-(4-Chlorophenoxy)benzaldehyde is an aromatic organic compound with the chemical formula C₁₃H₉ClO₂.[1] Its molecular structure consists of a benzaldehyde moiety linked to a 4-chlorophenoxy group via an ether linkage at the 3-position of the benzene ring. This scaffold is of interest in medicinal chemistry and materials science due to the diverse biological activities and material properties associated with diaryl ether and benzaldehyde derivatives. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound based on available chemical data and theoretical analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-Chlorophenoxy)benzaldehyde is presented in Table 1. This data is compiled from various chemical databases and provides essential information for handling, characterization, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClO₂ | [1] |

| Molecular Weight | 232.66 g/mol | [1] |

| CAS Number | 69770-20-3 | |

| Appearance | Clear, slightly yellow liquid | |

| Boiling Point | 125 °C at 0.1 mmHg | |

| Density | 1.213 g/mL at 25 °C | |

| Refractive Index | n20/D 1.608 | |

| XLogP3 | 4 | [1] |

Table 1: Physicochemical Properties of 3-(4-Chlorophenoxy)benzaldehyde.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of 3-(4-Chlorophenoxy)benzaldehyde is not extensively detailed in the literature, a reliable synthetic route can be devised based on the well-established Ullmann condensation or nucleophilic aromatic substitution reactions used for analogous diaryl ethers. The following protocol describes a plausible and efficient method for its preparation.

3.1. Synthesis of 3-(4-Chlorophenoxy)benzaldehyde via Ullmann Condensation

The Ullmann condensation provides a classic and effective method for the formation of diaryl ethers. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

Reactants:

-

3-Hydroxybenzaldehyde

-

1-Chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the solvent

-

Pyridine or 2,2,6,6-Tetramethylheptane-3,5-dione as a ligand (optional, but can improve yield)

Experimental Workflow:

References

Reactivity of 3-(4-Chlorophenoxy)benzaldehyde with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals